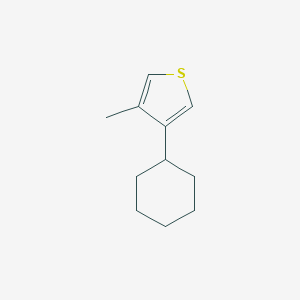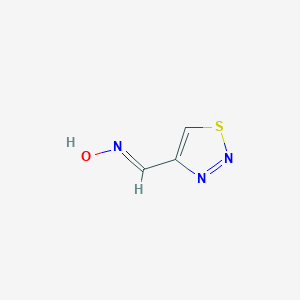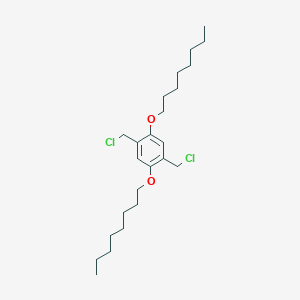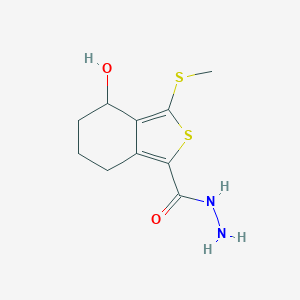
2-(3-formyl-1H-indol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-formyl-1H-indol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Regioselective Synthesis
A study demonstrates the iron(III)-catalyzed hydroarylation of propynoic acid and its esters with indoles, leading to the efficient synthesis of 3,3-bis(indol-3yl)propanoic acids and their esters. This method exhibits high regioselectivity and utility for creating compounds significant in biological and pharmaceutical research (Kutubi & Kitamura, 2011).
Novel Indoloketopiperazine Derivatives
Another study outlines the synthesis of novel indoloketopiperazine derivatives through a one-pot, three-component Ugi reaction involving 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid. These derivatives, obtained in moderate to high yields, highlight the compound's versatility in creating biologically active structures (Ghandi, Zarezadeh, & Taheri, 2012).
Antimicrobial Activity of Schiff Bases
Research into Schiff bases derived from indole-containing compounds, such as 2-((2-hydroxybenzylidene)amino)-3(1H-indol-3-yl)propanoic acid, shows remarkable antimicrobial activity. These findings are significant for developing new antimicrobial agents and understanding the structure-activity relationship of indole derivatives (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Inhibition of Phospholipase A2
A specific study focused on the design, synthesis, and biological evaluation of indole-based inhibitors for cytosolic phospholipase A2α. It underscores the therapeutic potential of 3-(1-Aryl-1H-indol-5-yl)propanoic acids in treating inflammatory diseases (Tomoo et al., 2014).
Corrosion Inhibition
Schiff bases derived from L-Tryptophan and compounds such as 2-(((1-hydroxy-3-(1H-indol-3-yl)-1,1-diphenylpropan-2-yl)imino)methyl)phenol have been studied for their role in inhibiting stainless steel corrosion in acidic environments. This application is crucial for developing new materials that offer enhanced protection against corrosion (Vikneshvaran & Velmathi, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-formylindol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(12(15)16)13-6-9(7-14)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINMANYXDFLPES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377933 |
Source


|
| Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166747-91-7 |
Source


|
| Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-formyl-1H-indol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
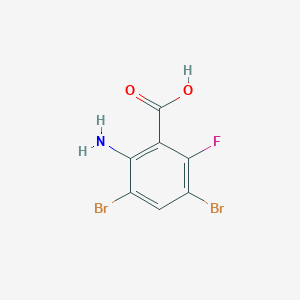
![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)



![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)




